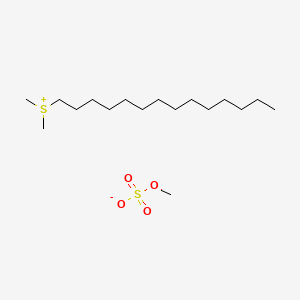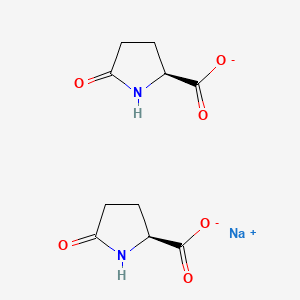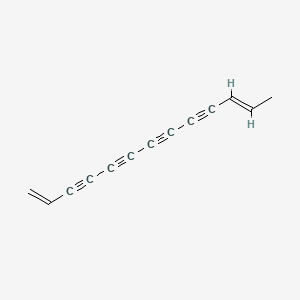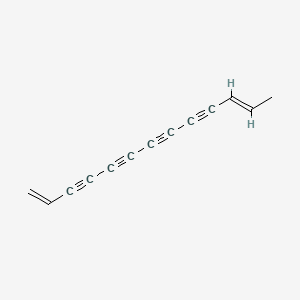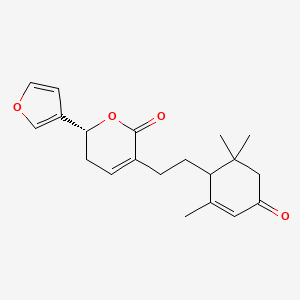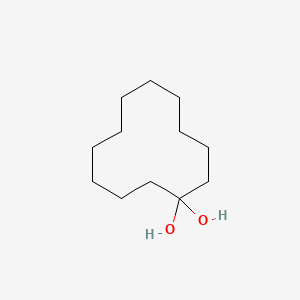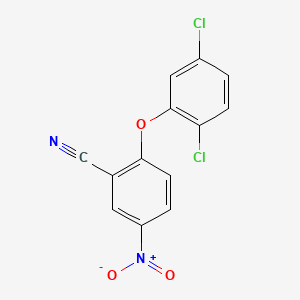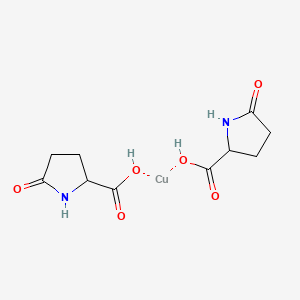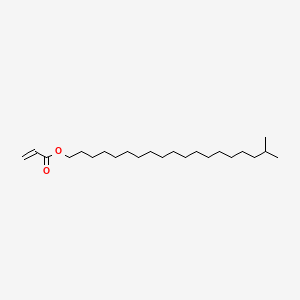
Isoicosyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoicosyl acrylate is a chemical compound belonging to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by its long carbon chain, making it a valuable material in various industrial applications. This compound is known for its excellent adhesive properties, flexibility, and resistance to environmental factors, making it a popular choice in the production of pressure-sensitive adhesives and coatings.
准备方法
Synthetic Routes and Reaction Conditions
Isoicosyl acrylate can be synthesized through the esterification of acrylic acid with isoicosyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow processes. This method involves the reaction of acrylic acid with isoicosyl alcohol in the presence of a catalyst, with the reaction mixture continuously fed into a reactor. The continuous flow process allows for better control of reaction conditions, higher yields, and reduced production costs. The product is then separated and purified using techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
Isoicosyl acrylate undergoes various chemical reactions, including:
Polymerization: this compound can undergo free-radical polymerization to form polymers and copolymers. This reaction is initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and isoicosyl alcohol.
Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as amines and thiols, to form various derivatives.
Common Reagents and Conditions
Polymerization: Free-radical initiators (e.g., benzoyl peroxide, azobisisobutyronitrile), solvents (e.g., toluene, ethyl acetate), and controlled temperatures (e.g., 60-80°C).
Hydrolysis: Acid or base catalysts (e.g., sulfuric acid, sodium hydroxide), water, and elevated temperatures (e.g., 80-100°C).
Addition Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and mild temperatures (e.g., 25-40°C).
Major Products Formed
Polymerization: Polymers and copolymers of this compound.
Hydrolysis: Acrylic acid and isoicosyl alcohol.
Addition Reactions: Various derivatives, such as amides and thioesters.
科学研究应用
Isoicosyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties, such as flexibility, adhesion, and resistance to environmental factors.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pressure-sensitive adhesives for medical tapes and bandages.
Industry: Applied in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
作用机制
The mechanism of action of isoicosyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The long carbon chain of this compound contributes to its flexibility and adhesive properties. During polymerization, free radicals generated by initiators react with the acrylate groups, leading to the formation of polymer chains. These chains can further cross-link, resulting in a three-dimensional network with enhanced mechanical properties.
相似化合物的比较
Isoicosyl acrylate can be compared with other acrylates, such as:
Isooctyl acrylate: Similar in structure but with a shorter carbon chain, resulting in different physical properties.
Butyl acrylate: Has a shorter carbon chain and is commonly used in the production of flexible and impact-resistant polymers.
Ethyl acrylate: Also has a shorter carbon chain and is used in the production of polymers with good weather resistance and adhesion properties.
This compound is unique due to its long carbon chain, which imparts superior flexibility, adhesion, and resistance to environmental factors compared to its shorter-chain counterparts.
属性
CAS 编号 |
93858-12-9 |
|---|---|
分子式 |
C23H44O2 |
分子量 |
352.6 g/mol |
IUPAC 名称 |
18-methylnonadecyl prop-2-enoate |
InChI |
InChI=1S/C23H44O2/c1-4-23(24)25-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(2)3/h4,22H,1,5-21H2,2-3H3 |
InChI 键 |
JWGFUZXFJMCXON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




